molecular formula C21H21F3N2O4 B6562276 N-[(4-phenyloxan-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 1091080-99-7

N-[(4-phenyloxan-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B6562276
CAS No.: 1091080-99-7
M. Wt: 422.4 g/mol
InChI Key: JZGOSTDFUTYHDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-phenyloxan-4-yl)methyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is a research compound with the molecular formula C21H21F3N2O3 and a molecular weight of 406.4 g/mol. This compound is primarily used in scientific research and is not intended for human or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-phenyloxan-4-yl)methyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves the reaction of 4-phenyloxan-4-ylmethylamine with 4-(trifluoromethoxy)benzoyl chloride under appropriate conditions to form the desired diamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(4-phenyloxan-4-yl)methyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(4-phenyloxan-4-yl)methyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and reaction mechanism studies.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-phenyloxan-4-yl)methyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-phenyloxan-4-yl)methyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    N-[(4-phenyloxan-4-yl)methyl]-N’-[4-(fluoromethoxy)phenyl]ethanediamide: Similar but with a fluoromethoxy group.

Uniqueness

N-[(4-phenyloxan-4-yl)methyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is unique due to its specific trifluoromethoxy group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific research applications where these properties are desired.

Properties

IUPAC Name

N-[(4-phenyloxan-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O4/c22-21(23,24)30-17-8-6-16(7-9-17)26-19(28)18(27)25-14-20(10-12-29-13-11-20)15-4-2-1-3-5-15/h1-9H,10-14H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGOSTDFUTYHDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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